1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C11H16N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of cyclopropyl hydrazine with tert-butyl acetoacetate, followed by cyclization and subsequent oxidation to form the aldehyde group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but different substitution pattern on the pyrazole ring.
tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: Contains an amino group and a carboxylate group instead of an aldehyde.
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
2624136-28-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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